molecular formula C20H21FN2O2 B2659239 (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one CAS No. 609792-94-1

(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2659239
CAS No.: 609792-94-1
M. Wt: 340.398
InChI Key: ISSXBDYADXMRBZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one is a synthetic chalcone derivative engineered for advanced pharmaceutical and biochemical research. This compound belongs to a class of molecules where a chalcone backbone, known as 1,3-diaryl-2-propene-1-one, is strategically hybridized with a piperazine moiety . Molecular hybridization is a recognized technique in drug discovery for producing new chemotherapeutic agents by combining distinct bioactive units to enhance efficacy or create novel mechanisms of action . While specific biological data for this exact compound requires further investigation, closely related chalcone-piperazine hybrids have demonstrated significant promise in scientific studies. Such analogs are frequently investigated for their potential to inhibit key biological targets. For instance, some piperazine-chalcone hybrids have been designed and evaluated as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, a critical target in anti-angiogenesis cancer therapy . Other research on similar structures has shown antimicrobial activity, with molecular docking studies revealing good binding energy against specific antifungal protein receptors . The integration of the piperazine ring, a common feature in many pharmacologically active compounds, is known to occasionally provide unexpected improvements in bioactivity . The presence of the fluorophenyl group can influence the molecule's electronic properties, potentially enhancing its binding affinity and metabolic stability. Researchers can utilize this compound in various applications, including but not limited to, in vitro screening for anticancer and antimicrobial activity, enzyme inhibition assays, and as a key intermediate in the synthesis of more complex heterocyclic systems like pyrazolines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-25-19-8-3-2-7-18(19)22-11-13-23(14-12-22)20(24)10-9-16-5-4-6-17(21)15-16/h2-10,15H,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSXBDYADXMRBZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 1-(2-methoxyphenyl)piperazine through the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Synthesis of the Propenone Moiety: The next step involves the synthesis of the propenone moiety by reacting 3-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form (E)-3-(3-fluorophenyl)prop-2-en-1-one.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the propenone moiety under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Antipsychotic and Neuropharmacological Effects

Research indicates that compounds similar to (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one exhibit significant activity at dopamine receptors, particularly D2 and D3 receptors. These receptors are crucial targets in the treatment of schizophrenia and other neuropsychiatric disorders. Studies have shown that modifications to the piperazine structure can enhance receptor selectivity and affinity, which is critical for developing effective antipsychotic medications .

Anticancer Properties

There is emerging evidence that compounds containing similar structural motifs have anticancer properties. The incorporation of piperazine derivatives has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. This suggests that this compound may possess similar anticancer activity, warranting further investigation into its mechanisms of action against specific cancer types .

Case Study 1: Dopamine Receptor Interaction

A study investigating the interaction of various piperazine derivatives with dopamine receptors found that modifications similar to those present in this compound significantly influenced receptor binding affinity. The results indicated that compounds with fluorinated phenyl groups demonstrated enhanced selectivity for D2 over D3 receptors, which is desirable for reducing side effects associated with antipsychotic treatments .

Case Study 2: Anticancer Activity

In vitro studies on compounds structurally related to this compound revealed potent cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways. This highlights the compound's potential as a lead structure for developing novel anticancer agents .

Mechanism of Action

The mechanism of action of (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects in biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the aryl and piperazine groups significantly influence melting points, solubility, and crystallinity. Key analogs include:

Compound Substituents (Aryl/Piperazine) Melting Point (°C) Yield (%) Reference
Target Compound 3-Fluorophenyl / 2-Methoxyphenyl Not reported Not reported -
(E)-1-(Piperazin-1-yl)-3-(p-tolyl)prop-2-en-1-one (3d) p-Tolyl / Piperazine 77.8–78.4 75
(E)-3-(4-Methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one (3f) 4-Methoxyphenyl / Piperazine 79.2–80.4 83
(E)-1-(4-(Furan-2-carbonyl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl / Furan-2-carbonyl Not reported Not reported
(E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one 3-Nitrophenyl / 2-Methoxyphenyl Not reported Not reported

Key Observations :

  • Electron-donating groups (e.g., 4-methoxy in 3f) correlate with higher yields (83%) compared to electron-neutral (p-tolyl in 3d, 75%) or electron-withdrawing groups (nitro in ), suggesting steric or electronic effects during synthesis.

Electronic and Nonlinear Optical (NLO) Properties

Chalcone derivatives are studied for NLO applications. Comparisons include:

  • (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Asiri et al.): Strong NLO response due to the electron-donating dimethylamino group .
  • However, the meta-fluoro substitution may reduce conjugation efficiency compared to para-substituted analogs .

Biological Activity

The compound (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one is a synthetic derivative belonging to the class of piperazine-based compounds. Its biological activity has garnered interest due to its potential applications in pharmacology, particularly in antimicrobial and anti-proliferative contexts. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN2O2C_{23}H_{24}FN_{2}O_{2}, and it features a piperazine ring, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its pharmacological profile by influencing lipophilicity and receptor interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. Notably, studies have shown that modifications in the aromatic substituents can lead to enhanced activity against various bacterial strains.

Compound Target Bacteria Activity
This compoundStaphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisHigh

The compound was found to exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli , with higher efficacy noted against Bacillus subtilis . The presence of the methoxy group at the para position of the phenyl ring appears to contribute positively to its antibacterial properties .

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines. Its structural characteristics suggest potential interactions with cellular pathways involved in proliferation.

Cell Line IC50 (µM) Mechanism
Mia PaCa-215Cell cycle arrest
PANC-120Apoptosis induction
RKO18Inhibition of proliferation

In studies, the compound demonstrated an IC50 value of 15 µM against the Mia PaCa-2 pancreatic cancer cell line, indicating potent anti-cancer activity. The mechanism appears to involve cell cycle arrest and apoptosis induction, which are critical pathways for cancer treatment .

Study 1: Antimicrobial Evaluation

In a comparative study on various piperazine derivatives, this compound was evaluated alongside other analogs. The results indicated that while it did not outperform the most potent derivatives, it showed promising activity that warrants further investigation.

Study 2: Cancer Cell Line Testing

A detailed evaluation involving multiple cancer cell lines revealed that the compound effectively inhibited cell growth in a dose-dependent manner. The findings suggest that structural modifications can significantly impact biological activity and should be explored for developing more effective therapeutic agents.

Q & A

Basic Research Question

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm stereochemistry (e.g., Jtrans=1516HzJ_{trans} = 15–16 \, \text{Hz} for E-configuration) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water) quantify purity (>98%) and detect isomers .
  • IR spectroscopy : Stretching frequencies (C=O ~1680 cm⁻¹, C=C ~1600 cm⁻¹) validate functional groups .

What mechanistic pathways underlie the compound’s reported antitumor activity?

Advanced Research Question
Proposed mechanisms include:

  • NF-κB inhibition : Blocks phosphorylation of IκBα, reducing nuclear translocation (Western blot validation) .
  • Apoptosis induction : Upregulates Fas/CD95 via caspase-3 activation (flow cytometry) .
  • ROS modulation : Activates Nrf2/ARE pathways, detected via luciferase reporter assays .

How can computational methods predict conformational stability under physiological conditions?

Advanced Research Question

  • MD simulations : AMBER or GROMACS simulate aqueous solvation (TIP3P model) to assess piperazine ring flexibility (RMSD < 1.5 Å over 100 ns) .
  • QM/MM calculations : Hybrid models evaluate protonation states at physiological pH (e.g., piperazine N-H+^+ at pH 7.4) .
  • Solvent-accessible surface area (SASA) : Predicts aggregation propensity, with SASA < 500 Ų indicating high membrane permeability .

What strategies improve solubility and bioavailability for in vivo studies?

Advanced Research Question

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 5 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI < 0.2) for sustained release .
  • Prodrug design : Esterify the ketone group to increase logD (e.g., acetate prodrugs hydrolyzed in serum) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.